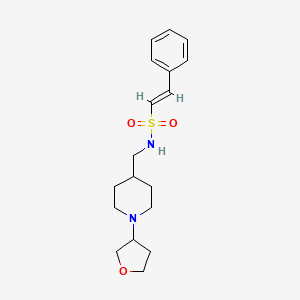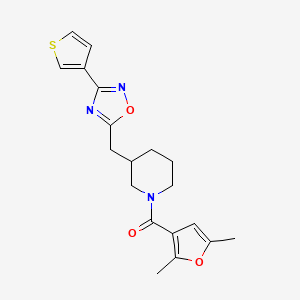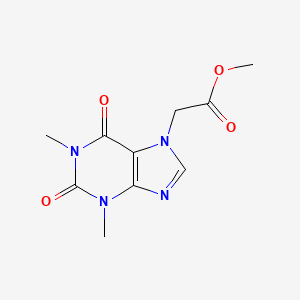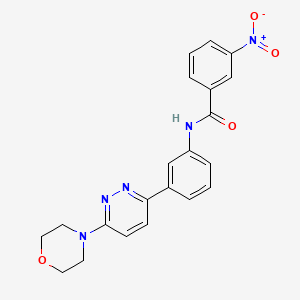![molecular formula C10H10ClF3N4 B2623040 1-[[4-(Trifluoromethyl)phenyl]methyl]triazol-4-amine;hydrochloride CAS No. 2411261-62-4](/img/structure/B2623040.png)
1-[[4-(Trifluoromethyl)phenyl]methyl]triazol-4-amine;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Scientific Research Applications
Sure! Here is a comprehensive analysis of the scientific research applications of 1-[[4-(Trifluoromethyl)phenyl]methyl]triazol-4-amine;hydrochloride (EN300-7547639), focusing on six unique applications:
Pharmaceutical Development
EN300-7547639 is utilized in the development of new pharmaceutical compounds due to its unique chemical structure. Its triazole ring and trifluoromethyl group contribute to its potential as a pharmacophore, which can interact with various biological targets. This makes it a valuable scaffold in the synthesis of drugs aimed at treating conditions such as cancer, bacterial infections, and inflammatory diseases .
Antimicrobial Agents
The compound has shown promise in the development of antimicrobial agents. Its structure allows it to inhibit the growth of various bacterial strains, making it a candidate for new antibiotics. Research has demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, highlighting its broad-spectrum potential .
Agricultural Chemicals
EN300-7547639 is also explored in the field of agricultural chemistry. It can be used to develop fungicides and herbicides due to its ability to disrupt the metabolic processes of fungi and weeds. This application is particularly important for improving crop yields and protecting plants from diseases .
Material Science
In material science, EN300-7547639 is used as a building block for the synthesis of advanced materials. Its incorporation into polymers and other materials can enhance properties such as thermal stability, chemical resistance, and mechanical strength. This makes it useful in the production of high-performance materials for various industrial applications .
Catalysis
The compound is employed in catalytic processes, particularly in the field of asymmetric synthesis. Its unique structure allows it to act as a ligand or catalyst in reactions that require high enantioselectivity. This application is crucial for producing chiral molecules, which are important in the pharmaceutical and agrochemical industries .
Biochemical Research
EN300-7547639 is used in biochemical research to study enzyme interactions and protein functions. Its ability to bind to specific biological targets makes it a useful tool for probing the mechanisms of various biochemical pathways. This can lead to a better understanding of disease processes and the development of new therapeutic strategies .
These applications highlight the versatility and importance of EN300-7547639 in various scientific research fields. If you have any specific questions or need further details on any of these applications, feel free to ask!
Efficient Biocatalytic Preparation of Optically Pure ®-1-[4-(Trifluoromethyl)phenyl]ethanol Design, synthesis and antimicrobial activities of 1,2,3-triazole derivatives 4-(三氟甲基)苄胺 CAS#: 3300-51-4 1-{[4-(trifluoromethyl)phenyl]methyl}-1H-1,2,3-triazol-4-amine hydrochloride Molecules | Free Full-Text | Syntheses and Applications of 1,2,3-Triazoles Google Scholar
properties
IUPAC Name |
1-[[4-(trifluoromethyl)phenyl]methyl]triazol-4-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F3N4.ClH/c11-10(12,13)8-3-1-7(2-4-8)5-17-6-9(14)15-16-17;/h1-4,6H,5,14H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNAQANJSWFPRPJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN2C=C(N=N2)N)C(F)(F)F.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClF3N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[[4-(Trifluoromethyl)phenyl]methyl]triazol-4-amine;hydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(2-([1,1'-biphenyl]-4-yl)acetamido)-N-(4-ethoxyphenyl)benzofuran-2-carboxamide](/img/structure/B2622957.png)
![1-(4-{[3-(1-methyl-1H-pyrazol-4-yl)piperidin-1-yl]sulfonyl}phenyl)pyrrolidine-2,5-dione](/img/structure/B2622958.png)
![2-(4-(N,N-diallylsulfamoyl)benzamido)-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2622959.png)




![3-{[4-(Tert-butyl)benzyl]sulfanyl}-1-(4-chlorophenyl)-5,6,7,8-tetrahydro-4-isoquinolinecarbonitrile](/img/structure/B2622970.png)


![5-{(E)-[(4-methoxybenzyl)amino]methylidene}-3-methyl-1,3-thiazolane-2,4-dione](/img/structure/B2622973.png)


